molecular formula C16H15F3N2O4S B2949362 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1351645-47-0

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2949362
CAS No.: 1351645-47-0
M. Wt: 388.36
InChI Key: VLXNHNAZCVUQCW-UHFFFAOYSA-N
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Description

[This section cannot be completed based on available data. The following is a template of the type of information that should be included.] N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic chemical compound provided for early-stage research and development. As a high-purity ethanediamide derivative, it features a 3-methylthiophene moiety and a trifluoromethoxy phenyl group, structural motifs often associated with bioactive molecules in medicinal chemistry . The presence of the hydroxy group and amide linkages makes it a candidate for exploration in molecular recognition and as a potential pharmacophore. Potential Research Applications & Value: • Medicinal Chemistry: This compound may be of interest as a building block or intermediate in the synthesis of novel molecules targeting various enzymes or receptors. The trifluoromethoxy group is a common bioisostere found in compounds with diverse biological activities . • Chemical Biology: Researchers can utilize this molecule as a probe to study protein-ligand interactions or as a core structure for developing chemical libraries in high-throughput screening assays. Handling & Compliance: This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures comply with their institution's chemical safety regulations.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-9-6-7-26-13(9)12(22)8-20-14(23)15(24)21-10-2-4-11(5-3-10)25-16(17,18)19/h2-7,12,22H,8H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXNHNAZCVUQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the ethanediamide backbone and the trifluoromethoxyphenyl group. Common reagents used in these reactions include organolithium reagents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring and the ethanediamide backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name & Source Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₈H₁₇F₃N₂O₄S* 3-methylthiophen-2-yl, 4-(trifluoromethoxy)phenyl ~420 (estimated) Balanced lipophilicity (CF₃O) and hydrogen-bonding capacity (OH, amides).
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide C₂₅H₂₉F₃N₄O₂ Indole, piperidine, 4-(trifluoromethyl)phenyl 474.5 Increased steric bulk (indole + piperidine); potential basicity from piperidine.
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C₂₁H₁₇FN₆O₃S Thiazolo-triazole, 4-fluorophenyl, 4-methoxyphenyl 452.5 Fused heterocycle (thiazolo-triazole) may improve metabolic stability.
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ Bithiophene, 3-chloro-4-fluorophenyl 424.9 Bithiophene enhances π-stacking; chloro-fluoro group adds halogen bonding.
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide C₁₅H₁₁F₃N₂OS Thioamide, 4-(trifluoromethyl)phenyl 324.3 Thioamide group alters electronic properties; potential toxicity concerns.

*Estimated based on analogous structures.

Functional Implications of Substituents

  • Heterocyclic Variations: Thiophene vs. Indole/Thiazolo-triazole: Thiophene (target compound) offers moderate aromaticity and lower steric hindrance compared to indole () or fused thiazolo-triazole (). This may improve membrane permeability but reduce target specificity .
  • Electron-Withdrawing Groups: Trifluoromethoxy (target) vs. Trifluoromethyl (): Both are lipophilic, but trifluoromethoxy has a stronger electron-withdrawing effect, possibly influencing receptor binding kinetics .
  • Hydroxyethyl Group :

    • Present in the target compound and , this group improves water solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Research Findings and Trends

  • Synthetic Accessibility : Ethanediamides are typically synthesized via coupling reactions, as seen in (Example 6), where hydroxy-acetyl groups are introduced using activating agents like HATU .
  • Challenges : Thioamide derivatives () face metabolic instability, whereas trifluoromethoxy groups (target compound) may offer improved resistance to oxidative metabolism .

Biological Activity

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₅H₁₉F₃N₂O₂S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1448129-76-7

The biological activity of this compound is primarily attributed to its structural features:

  • Sulfonamide Group : This group can form hydrogen bonds with active site residues of enzymes, influencing their activity.
  • Thiophene Ring : The aromatic nature allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.

Enzyme Inhibition

Studies on related compounds suggest that this compound may act as an enzyme inhibitor. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could be a mechanism through which this compound exerts its biological effects.

Case Studies

  • Case Study 1 : A study evaluated the efficacy of a similar thiophene-based sulfonamide in inhibiting the growth of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Case Study 2 : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The compound demonstrated IC50 values comparable to established inhibitors, suggesting potential therapeutic applications in conditions related to enzyme dysregulation.

Research Findings

StudyFindings
Antimicrobial activity against E. coli and S. aureusPotential use in antibiotic development
Inhibition of carbonic anhydrasePossible therapeutic application in metabolic disorders
Structure-activity relationship analysisIdentified key structural features enhancing biological activity

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